Cas no 1291177-21-3 (Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate)

Methyl 4-Chloro-5-Cyclopropyl-1H-Pyrazole-3-Carboxylate is a versatile pyrazole derivative widely utilized in pharmaceutical and agrochemical research. Its key structural features—a chlorinated pyrazole core and cyclopropyl substituent—enhance its reactivity, making it a valuable intermediate for synthesizing biologically active compounds. The ester functionality at the 3-position allows for further derivatization, facilitating the development of novel molecules with tailored properties. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular structure and high purity make it suitable for precision-oriented research, particularly in medicinal chemistry where pyrazole scaffolds are of significant interest.
Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate structure
1291177-21-3 structure
商品名:Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate
CAS番号:1291177-21-3
MF:C8H9N2O2Cl
メガワット:200.622
MDL:MFCD16103386
CID:2620937
PubChem ID:61795482

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate
    • 1291177-21-3
    • methyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate
    • methyl4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate
    • AKOS011067742
    • SY071507
    • MFCD16103386
    • CS-0321066
    • CHEMBL4912701
    • AKOS026674590
    • BS-4114
    • methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate
    • MDL: MFCD16103386
    • インチ: InChI=1S/C8H9ClN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11)
    • InChIKey: OOKFUXXHWSSFEQ-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=NNC(=C1Cl)C2CC2

計算された属性

  • せいみつぶんしりょう: 200.0352552g/mol
  • どういたいしつりょう: 200.0352552g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 55Ų

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 336.2±42.0 °C at 760 mmHg
  • フラッシュポイント: 157.1±27.9 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate セキュリティ情報

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB469152-500 mg
Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate; min. 95%
1291177-21-3
500mg
€947.40 2023-04-21
TRC
M221825-10mg
Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate
1291177-21-3
10mg
$ 50.00 2022-06-04
TRC
M221825-50mg
Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate
1291177-21-3
50mg
$ 210.00 2022-06-04
abcr
AB469152-500mg
Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate, min. 95%; .
1291177-21-3
500mg
€947.50 2025-02-17
A2B Chem LLC
AE66398-250mg
Methyl 4-chloro-5-cyclopropyl-1h-pyrazole-3-carboxylate
1291177-21-3 95%
250mg
$431.00 2024-04-20
A2B Chem LLC
AE66398-100mg
Methyl 4-chloro-5-cyclopropyl-1h-pyrazole-3-carboxylate
1291177-21-3 95%
100mg
$268.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1391736-1g
Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate
1291177-21-3 95%
1g
¥7839.00 2024-08-09
TRC
M221825-100mg
Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate
1291177-21-3
100mg
$ 320.00 2022-06-04
Alichem
A049004129-1g
Methyl 4-chloro-5-cyclopropyl-1h-pyrazole-3-carboxylate
1291177-21-3 95%
1g
888.30 USD 2021-06-01
abcr
AB469152-1g
Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate, min. 95%; .
1291177-21-3
1g
€1495.30 2024-08-03

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate 関連文献

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylateに関する追加情報

Methyl 4-Chloro-5-Cyclopropyl-1H-Pyrazole-3-Carboxylate (CAS No. 1291177-21-3): A Comprehensive Overview

Methyl 4-Chloro-5-Cyclopropyl-1H-Pyrazole-3-Carboxylate, identified by its CAS number 1291177-21-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound has garnered attention due to its unique structural features and potential applications in drug discovery. The presence of both chloro and cyclopropyl substituents on the pyrazole ring imparts distinct chemical properties, making it a versatile scaffold for further derivatization and functionalization.

The compound's structure, featuring a pyrazole core, is a cornerstone in medicinal chemistry due to the pyrazole moiety's widespread presence in biologically active molecules. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in Methyl 4-Chloro-5-Cyclopropyl-1H-Pyrazole-3-Carboxylate enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been a surge in research focusing on developing novel heterocyclic compounds for therapeutic applications. The< strong>Methyl 4-Chloro-5-Cyclopropyl-1H-Pyrazole-3-Carboxylate has been extensively studied for its potential in inhibiting various enzymes and receptors involved in disease pathways. For instance, studies have explored its efficacy in targeting enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are crucial in regulating cell growth and differentiation.

The chloro substituent on the pyrazole ring plays a pivotal role in modulating the compound's pharmacokinetic properties. Chlorinated heterocycles often exhibit enhanced lipophilicity and metabolic stability, which are desirable traits for drug candidates. Additionally, the cyclopropyl group introduces steric hindrance, which can influence binding affinity and selectivity. These structural features make Methyl 4-Chloro-5-Cyclopropyl-1H-Pyrazole-3-Carboxylate an attractive candidate for further optimization.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. Molecular docking studies have been particularly useful in understanding how Methyl 4-Chloro-5-Cyclopropyl-1H-Pyrazole-3-Carboxylate interacts with target proteins. These studies have revealed that the compound can bind to various enzyme active sites with high affinity, suggesting its potential as a lead compound for drug development.

The agrochemical industry has also shown interest in this compound due to its structural similarity to known herbicides and fungicides. The pyrazole core is a common feature in many agrochemicals, and modifications to this scaffold can lead to novel compounds with improved efficacy and environmental safety. Research is ongoing to explore the herbicidal properties of Methyl 4-Chloro-5-Cyclopropyl-1H-Pyrazole-3-Carboxylate, with initial results indicating promising activity against certain weed species.

In conclusion, Methyl 4-Chloro-5-Cyclopropyl-1H-Pyrazole-3-Carboxylate (CAS No. 1291177-21-3) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable asset in the quest for novel therapeutics. Further research is warranted to fully elucidate its biological activities and explore its therapeutic potential.

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Amadis Chemical Company Limited
(CAS:1291177-21-3)Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate
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清らかである:99%
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